molecular formula C10H17FO2 B13063120 2-(5-Fluoro-3,3-dimethylcyclohexyl)aceticacid

2-(5-Fluoro-3,3-dimethylcyclohexyl)aceticacid

Cat. No.: B13063120
M. Wt: 188.24 g/mol
InChI Key: QUYZHUYZSUIAFK-UHFFFAOYSA-N
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Description

2-(5-Fluoro-3,3-dimethylcyclohexyl)acetic acid is a chemical compound with the molecular formula C10H17FO2 and a molecular weight of 188.24 g/mol . It is characterized by the presence of a fluorine atom and a cyclohexyl ring, which contribute to its unique chemical properties. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of 2-(5-Fluoro-3,3-dimethylcyclohexyl)acetic acid typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

2-(5-Fluoro-3,3-dimethylcyclohexyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine atom.

    Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of acid catalysts to form esters.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(5-Fluoro-3,3-dimethylcyclohexyl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-3,3-dimethylcyclohexyl)acetic acid involves its interaction with molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively. The cyclohexyl ring provides structural rigidity, influencing the compound’s binding affinity to specific targets .

Comparison with Similar Compounds

2-(5-Fluoro-3,3-dimethylcyclohexyl)acetic acid can be compared with other similar compounds, such as:

    2-(3,3-Dimethylcyclohexyl)acetic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.

    2-(5-Chloro-3,3-dimethylcyclohexyl)acetic acid: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.

    2-(5-Bromo-3,3-dimethylcyclohexyl)acetic acid:

The uniqueness of 2-(5-Fluoro-3,3-dimethylcyclohexyl)acetic acid lies in its fluorine atom, which imparts distinct properties that are valuable in various scientific and industrial applications.

Properties

Molecular Formula

C10H17FO2

Molecular Weight

188.24 g/mol

IUPAC Name

2-(5-fluoro-3,3-dimethylcyclohexyl)acetic acid

InChI

InChI=1S/C10H17FO2/c1-10(2)5-7(4-9(12)13)3-8(11)6-10/h7-8H,3-6H2,1-2H3,(H,12,13)

InChI Key

QUYZHUYZSUIAFK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(C1)F)CC(=O)O)C

Origin of Product

United States

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